2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide 2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 920212-28-8
VCID: VC6791751
InChI: InChI=1S/C19H18Cl2N2O2S2/c1-10-5-6-11(2)16-15(10)22-19(27-16)23(9-12-4-3-7-25-12)18(24)13-8-14(20)26-17(13)21/h5-6,8,12H,3-4,7,9H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl
Molecular Formula: C19H18Cl2N2O2S2
Molecular Weight: 441.39

2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

CAS No.: 920212-28-8

Cat. No.: VC6791751

Molecular Formula: C19H18Cl2N2O2S2

Molecular Weight: 441.39

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide - 920212-28-8

Specification

CAS No. 920212-28-8
Molecular Formula C19H18Cl2N2O2S2
Molecular Weight 441.39
IUPAC Name 2,5-dichloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C19H18Cl2N2O2S2/c1-10-5-6-11(2)16-15(10)22-19(27-16)23(9-12-4-3-7-25-12)18(24)13-8-14(20)26-17(13)21/h5-6,8,12H,3-4,7,9H2,1-2H3
Standard InChI Key WFYGMTCNVPFASA-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl

Introduction

Chemical Identity and Structural Features

The compound features three distinct pharmacophores:

  • 4,7-Dimethylbenzo[d]thiazole: A bicyclic aromatic system with methyl substituents at positions 4 and 7. Benzothiazole derivatives are widely studied for their anticonvulsant, anticancer, and antimicrobial properties .

  • Tetrahydrofuran-2-ylmethyl: A oxygen-containing heterocycle providing conformational rigidity and influencing bioavailability through hydrogen bonding .

  • 2,5-Dichlorothiophene-3-carboxamide: A halogenated thiophene linked to an amide group, enhancing lipophilicity and target binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₁Cl₂N₃O₂S₂
Molecular Weight510.44 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (2×O, 3×N)
Topological Polar Surface Area101 Ų
LogP (Predicted)3.8 (moderate lipophilicity)

Synthetic Pathways and Optimization

While no direct synthesis route for this compound is documented, modular approaches can be inferred from related methodologies:

Benzothiazole Core Synthesis

Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes . The 4,7-dimethyl substitution likely arises from pre-functionalized starting materials or post-cyclization alkylation.

Tetrahydrofuran Methylamine Attachment

Patent CN109851594B describes catalytic hydrogenation strategies for introducing aminomethyl-tetrahydrofuran groups. A plausible step involves reductive amination between tetrahydrofurfurylamine and a ketone intermediate.

Thiophene Carboxamide Coupling

The dichlorothiophene carboxamide moiety may be introduced via Schotten-Baumann acylation, reacting 2,5-dichlorothiophene-3-carbonyl chloride with the secondary amine group on the benzothiazole-tetrahydrofuran hybrid .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Benzothiazole cyclization2-Amino-4,7-dimethylthiophenol, acetic anhydride75%
2Reductive aminationTetrahydrofurfurylamine, NaBH₃CN65%
3Acylation2,5-Dichlorothiophene-3-carbonyl chloride, DCM, Et₃N58%
*Theoretical yields based on analogous reactions .

Physicochemical and Spectroscopic Characterization

Solubility Profile

SolventSolubility (mg/mL)
Water<0.01
Ethanol8.2
DMSO32.5

Spectroscopic Data

  • UV-Vis (Ethanol): λₘₐₓ = 284 nm (π→π* transition, benzothiazole)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 4.25 (m, 1H, THF-H), 2.65 (s, 6H, CH₃)

Applications and Future Directions

Neurological Disorders

The compound’s dual benzothiazole-thiophene architecture positions it as a candidate for:

  • Epilepsy (via GABA modulation)

  • Neuropathic pain (TRPV1 antagonism)

Oncological Indications

Chlorothiophenes demonstrate nanomolar potency against PI3Kδ (IC₅₀ = 9.8 nM), suggesting utility in hematologic malignancies.

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